1,4-Butanediol diglycidyl ether
Overview
Description
1,4-Butanediol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It is an aliphatic, colorless liquid with the chemical formula C10H18O4 and a molar mass of 202.25 g/mol . This compound contains two epoxide (oxirane) groups per molecule, making it highly reactive. It is primarily used to modify the viscosity of epoxy resins and as a cross-linking agent in various applications .
Mechanism of Action
Target of Action
1,4-Butanediol diglycidyl ether (BDDE) is an organic chemical in the glycidyl ether family . Its primary targets are hyaluronic acid (HA) , amylose , xylan , and hydroxyethyl-cellulose . These substances are used in various applications, including the production of dermal fillers, organic solar cells, and the activation of soluble dextran polymers .
Mode of Action
BDDE has two epoxide (oxirane) groups per molecule . It acts as a crosslinking agent, reacting with amines, hydroxyls, and sulfhydryl groups to produce secondary amines, ether, or thioether bonds respectively . This crosslinking process enhances the gel-like consistency of the filler, making it more durable and longer-lasting .
Biochemical Pathways
The synthesis of BDDE involves the reaction of 1,4-Butanediol and epichlorohydrin in the presence of a Lewis acid as a catalyst to form a halohydrin . Each hydroxyl group of the diol reacts with an epoxide on epichlorohydrin . This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction .
Pharmacokinetics
It is known that bdde is a viscous liquid, which is hygroscopic in nature . It has a boiling point of 266 °C and a vapor pressure of 10 mmHg at 20 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The crosslinking action of BDDE modifies the viscosity and properties of epoxy resins . It is used in various applications, including coatings, adhesives, sealants, elastomers, composite materials, fillers, putties, plasters, modeling clay, and semiconductors . In the context of dermal fillers, the crosslinked HA, uncrosslinked HA, and unreacted BDDE degrade into harmless byproducts or into byproducts that are identical to substances already found in the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDDE. For instance, BDDE is rated as a severe skin and eye irritant , suggesting that exposure to skin or eyes should be avoided. It is also harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, the use and disposal of BDDE should be managed carefully to minimize environmental impact.
Biochemical Analysis
Biochemical Properties
1,4-BDDE is a homobifunctional monomer with two epoxide groups . It is widely used to modify the viscosity of epoxy resins and as a cross-linking agent to synthesize polymer networks . It can react with amines, hydroxyls, and sulfhydryl groups to produce secondary amines, ether, or thioether bonds respectively .
Cellular Effects
1,4-BDDE has been used to crosslink hyaluronic acid (HA) to prepare hydrogels . In vitro studies have shown that these hydrogels have good enzymolysis stability, swelling rate, crosslinking degree, and low cytotoxicity .
Molecular Mechanism
The molecular mechanism of 1,4-BDDE involves its reaction with hyaluronic acid (HA). The epoxide groups of 1,4-BDDE react with HA, leading to the formation of crosslinked HA . After the reaction, the epoxide groups of 1,4-BDDE are neutralized, and only trace amounts of unreacted 1,4-BDDE remain in the product .
Temporal Effects in Laboratory Settings
The effects of 1,4-BDDE over time in laboratory settings have been studied in the context of its use in preparing hyaluronic acid hydrogels . The hydrogels showed strong in vitro anti-degradation ability, better mechanical properties, and lower cytotoxicity .
Metabolic Pathways
The metabolic pathway of 1,4-BDDE involves its degradation into harmless byproducts or into byproducts that are identical to substances already found in the skin . After reaction with HA, the epoxide groups of 1,4-BDDE are neutralized, and only trace amounts of unreacted 1,4-BDDE remain in the product .
Preparation Methods
1,4-Butanediol diglycidyl ether is synthesized through a two-step process involving 1,4-butanediol and epichlorohydrin. In the first step, 1,4-butanediol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. Each hydroxyl group of the diol reacts with an epoxide group on epichlorohydrin . The second step involves washing the halohydrin with sodium hydroxide to reform the epoxide rings through a dehydrochlorination reaction . Industrial production methods follow similar routes but may involve additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
1,4-Butanediol diglycidyl ether undergoes various chemical reactions due to its epoxide groups. These reactions include:
Nucleophilic substitution: The epoxide groups can react with nucleophiles such as amines, hydroxyls, and sulfhydryl groups to form secondary amines, ethers, or thioether bonds.
Cross-linking: It is commonly used as a cross-linking agent to form polymer networks, especially in the preparation of hydrogels and other polymeric materials.
Polymerization: The compound can undergo polymerization reactions to form complex polymer structures.
Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed depend on the specific nucleophile used, resulting in a variety of functionalized polymers and cross-linked networks .
Scientific Research Applications
1,4-Butanediol diglycidyl ether has a wide range of scientific research applications:
Comparison with Similar Compounds
1,4-Butanediol diglycidyl ether can be compared with other similar compounds, such as:
1,2,7,8-Diepoxyoctane: Another bifunctional epoxide compound used in similar applications.
Glycerol diglycidyl ether: A trifunctional epoxide compound with three epoxide groups, offering higher cross-linking density.
Neopentyl glycol diglycidyl ether: A bifunctional epoxide compound with a different backbone structure, providing different mechanical properties.
The uniqueness of this compound lies in its specific molecular structure, which offers a balance between reactivity and mechanical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
SHKUUQIDMUMQQK-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCOCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H18O4 | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Related CAS |
26951-52-0, 94476-02-5, 29611-97-0 | |
Record name | Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)- | |
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Record name | Polytetramethylene glycol diglycidyl ether homopolymer | |
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Record name | 1,4-Butanediol diglycidyl ether homopolymer | |
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DSSTOX Substance ID |
DTXSID7024667 | |
Record name | 1,4-Butanediol diglycidyl ether | |
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Molecular Weight |
202.25 g/mol | |
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Physical Description |
1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |
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Boiling Point |
311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C | |
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Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 129 °C | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | 1,4-Butanediol diglycidyl ether | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible | |
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Density |
1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |
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Vapor Density |
Relative vapor density (air = 1): 7.0 | |
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Vapor Pressure |
9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3 | |
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CAS No. |
2425-79-8 | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | 1,4-Bis(2,3-epoxypropoxy)butane | |
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Record name | 1,4-Butanediol diglycidyl ether | |
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Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.